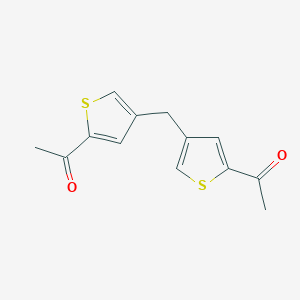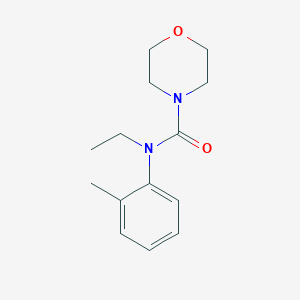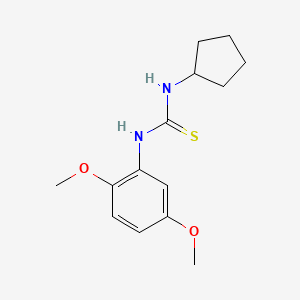![molecular formula C18H21N3O3 B5866930 2-[4-(2-furoyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide](/img/structure/B5866930.png)
2-[4-(2-furoyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(2-furoyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide, also known as Furosemide, is a potent diuretic drug that is widely used in the treatment of several medical conditions such as hypertension, congestive heart failure, and edema. Furosemide belongs to the class of loop diuretics, which act by inhibiting the reabsorption of sodium and chloride ions in the ascending loop of Henle in the kidneys. This results in increased urine output, which helps to reduce the volume of extracellular fluid in the body.
作用机制
2-[4-(2-furoyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide acts by inhibiting the Na+/K+/2Cl- co-transporter in the ascending limb of the loop of Henle in the kidneys. This results in the inhibition of sodium and chloride ion reabsorption, leading to increased urine output. This compound also reduces the reabsorption of calcium and magnesium ions, which can lead to hypocalcemia and hypomagnesemia in some patients.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects on the body. It can lead to a reduction in blood volume and plasma volume, which helps to reduce blood pressure. This compound also reduces the preload on the heart, which can improve cardiac function in patients with heart failure. This compound can also lead to a reduction in serum potassium levels, which can cause hypokalemia in some patients.
实验室实验的优点和局限性
2-[4-(2-furoyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide has several advantages for use in laboratory experiments. It is a potent diuretic that can be used to induce diuresis in animal models. This can be useful in studying the effects of diuretics on various physiological parameters. This compound is also widely available and relatively inexpensive. However, this compound has several limitations for use in laboratory experiments. It can cause hypokalemia and hypomagnesemia, which can affect the interpretation of experimental results. This compound can also cause dehydration and electrolyte imbalances, which can be detrimental to animal welfare.
未来方向
There are several future directions for research on 2-[4-(2-furoyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide. One area of research is the development of new formulations of this compound that can improve its bioavailability and reduce its side effects. Another area of research is the identification of new therapeutic applications for this compound. For example, this compound has been shown to have antitumor effects in some studies, and further research in this area may lead to the development of new cancer therapies. Additionally, further research is needed to better understand the mechanisms of action of this compound and its effects on various physiological parameters.
合成方法
2-[4-(2-furoyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide can be synthesized through several methods, including the reaction of 4-chloro-N-furfuryl-5-sulfamoylanthranilic acid with piperazine in the presence of a base such as sodium hydroxide. The resulting intermediate is then treated with 4-methylbenzoyl chloride to yield this compound.
科学研究应用
2-[4-(2-furoyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide has been extensively studied for its therapeutic effects in various medical conditions. Several studies have demonstrated its effectiveness in reducing blood pressure, improving cardiac function, and treating edema associated with congestive heart failure. This compound has also been shown to be effective in the treatment of acute pulmonary edema, a life-threatening condition that can occur in patients with heart failure.
属性
IUPAC Name |
2-[4-(furan-2-carbonyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-14-4-6-15(7-5-14)19-17(22)13-20-8-10-21(11-9-20)18(23)16-3-2-12-24-16/h2-7,12H,8-11,13H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKFKKUTHKEDDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
47.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49734011 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl [2-({[(4-chlorophenyl)thio]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B5866874.png)
![N-[4-(cyanomethyl)phenyl]-2-(2-nitrophenyl)acetamide](/img/structure/B5866875.png)
![1-[(4-bromo-2-methylphenoxy)acetyl]pyrrolidine](/img/structure/B5866885.png)
![5-methyl-4-[(4-methylphenoxy)methyl]-2-furamide](/img/structure/B5866890.png)
![N-(2-methylphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5866910.png)
![N,N-dimethyl-3-(8-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide](/img/structure/B5866912.png)


![N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B5866927.png)
![2-chloro-4-[(phenylsulfonyl)amino]phenyl thiocyanate](/img/structure/B5866942.png)

![1-[2-(5-acetyl-2-furyl)imidazo[2,1-a]isoquinolin-3-yl]ethanone](/img/structure/B5866959.png)